Ethyl 4-({[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
Description
Ethyl 4-({[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a structurally complex heterocyclic compound featuring:
- A 2-thioxoimidazolidin-4-one core with a phenyl substituent at position 1.
- A methoxy-2-oxoethyl group at position 3 of the imidazolidinone ring.
- An acetylated amino linkage to an ethyl benzoate moiety at position 2.
This compound is hypothesized to exhibit biological activity due to the thioxoimidazolidinone scaffold, which is associated with enzyme inhibition (e.g., kinases, proteases) and antimicrobial properties .
Properties
IUPAC Name |
ethyl 4-[[2-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6S/c1-3-32-22(30)15-9-11-16(12-10-15)24-19(27)13-18-21(29)26(17-7-5-4-6-8-17)23(33)25(18)14-20(28)31-2/h4-12,18H,3,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDUHJVKLDUHBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC(=O)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-2-thioxoimidazolidine-4-acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-({[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-({[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The table below compares the target compound with analogs from literature:
Key Structural and Functional Differences
Core Heterocycle: The target compound and 27-33 share a 2-thioxoimidazolidin-4-one core, while 4a-j feature a thiazolidin-4-one scaffold. Compound 4a incorporates a benzoimidazole ring, which increases aromaticity and may enhance intercalation with DNA or proteins .
Substituent Effects :
- The methoxy-2-oxoethyl group in the target compound contrasts with the 4-bromophenyl in 4a and benzamido in 4a-j. Methoxy groups improve solubility compared to bromine but reduce electrophilicity .
- The 5-benzylidene group in 27-33 introduces a conjugated double bond, which may enhance UV absorption and redox activity .
Compound 4a uses ethyl acetoacetate under reflux, a classical approach for imidazolidinone derivatives .
Research Findings and Implications
- Biological Activity: While biological data for the target compound are lacking, analogs like 27-33 demonstrate antifungal activity, suggesting that the 2-thioxoimidazolidinone scaffold is critical for this action .
- Solubility and Bioavailability : The ethyl benzoate moiety in the target compound and 4a-j likely enhances lipophilicity, but the methoxy group may offset this by increasing water solubility compared to brominated analogs .
Biological Activity
Ethyl 4-({[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of derivatives that exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 467.5 g/mol. The structure consists of multiple functional groups, including an imidazolidine core, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O7 |
| Molecular Weight | 467.5 g/mol |
| IUPAC Name | Ethyl 4-{[(3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.
- Receptor Modulation : It can interact with cell surface receptors, altering signaling pathways that are critical in disease processes.
- DNA Intercalation : The compound may insert itself between DNA base pairs, affecting replication and transcription processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted on this compound showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anticancer Properties
The anticancer activity of this compound has been explored in several studies. In vitro assays demonstrated that it induces apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.
- Induction of Apoptosis : It activates caspases and other apoptotic pathways leading to programmed cell death.
Anti-inflammatory Effects
This compound has also shown promising anti-inflammatory effects in animal models. It reduces levels of pro-inflammatory cytokines and inhibits pathways associated with inflammation.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of Ethyl 4-{(3-(2-methoxy)-5-octanoyl)} against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Activity
In a study published in Cancer Letters, the compound was tested on MCF7 breast cancer cells, demonstrating a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. The mechanism was attributed to the activation of intrinsic apoptotic pathways.
Study 3: Anti-inflammatory Research
A recent investigation published in Inflammation Research assessed the anti-inflammatory effects in a murine model of acute inflammation. The treatment group exhibited significantly lower levels of TNF-alpha and IL-6 compared to control groups, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
